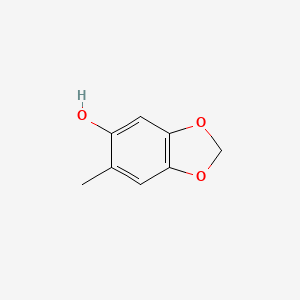

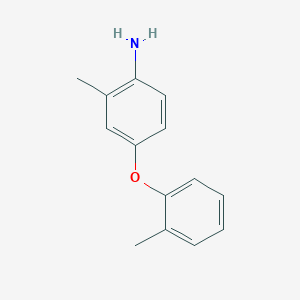

6-Methyl-1,3-benzodioxol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

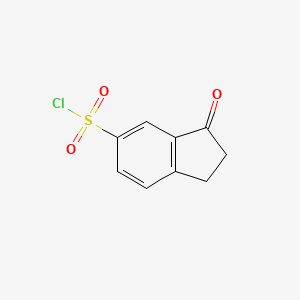

The compound 6-Methyl-1,3-benzodioxol-5-ol is a derivative of 1,3-benzodioxole with a methyl group at the sixth position. This structure is a common motif in various chemical compounds, which are often synthesized for their potential applications in pharmaceuticals and materials science. The papers provided discuss compounds that, while not directly 6-Methyl-1,3-benzodioxol-5-ol, contain related structural features and offer insights into the synthesis, molecular structure, and properties of similar compounds .

Synthesis Analysis

The synthesis of compounds related to 6-Methyl-1,3-benzodioxol-5-ol involves various chemical reactions. For instance, the synthesis of (5R*,6S*)-1-benzoyl-5-methylthio-6-methoxy-1-azapenam was achieved and its structure confirmed by X-ray diffraction, indicating the potential for complex synthetic routes involving sulfur and nitrogen heteroatoms . Another related compound, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, was synthesized stereoselectively, showcasing the importance of controlling stereochemistry in the synthesis of complex organic molecules . Additionally, novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, demonstrating the versatility of synthetic methods for constructing benzodioxole derivatives .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and reactivity. For example, the structure of a synthesized azapenam derivative was solved by direct methods and refined to confirm the expected cis configuration around the β-lactam ring . Similarly, the crystallographic analysis of a ribo-hexopyranosid derivative revealed the orientation of substituents around the sugar ring, which is essential for understanding its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the benzodioxole moiety can be inferred from the reactions used in their synthesis. The Friedländer condensation reaction, for example, was used to synthesize quinoline derivatives, indicating the potential for benzodioxole derivatives to participate in condensation reactions . The synthesis of triazolo[3,4-b]benzothiazoles from o-methylaniline and various aromatic carbonic acids suggests that derivatives of 6-Methyl-1,3-benzodioxol-5-ol may also undergo heterocyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The planar molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by X-ray analysis, suggest that similar planarity might be expected in 6-Methyl-1,3-benzodioxol-5-ol derivatives, affecting their stacking and electronic properties . The supramolecular structures of certain benzodioxol derivatives, as revealed by their crystal structures, show the importance of hydrogen bonding and pi-pi stacking in determining the physical properties and potential intermolecular interactions of these compounds .

Scientific Research Applications

Synthesis of Chiral Building Blocks

6-Methyl-1,3-benzodioxol-5-ol serves as a chiral building block in the synthesis of significant pharmaceuticals. For instance, its use in the synthesis of the antiepileptic drug candidate, (−)-talampanel, demonstrates its critical role in the development of new medications (Easwar & Argade, 2003).

Anticancer, Antibacterial, and DNA Binding Properties

Research has shown that derivatives of 1,3-benzodioxole, including 6-Methyl-1,3-benzodioxol-5-ol, exhibit promising anticancer, antibacterial, and DNA binding potentials. These compounds have been synthesized using eco-sustainable methods and tested for their efficacy in these areas (Gupta et al., 2016).

In Vitro Antitumor Activity

1,3-Benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. Certain derivatives have shown significant tumor growth inhibition activity, highlighting their potential as antitumor agents (Micale, Zappalà, & Grasso, 2002).

Supramolecular Structures

The supramolecular structures of 1,3-benzodioxole derivatives have been compared and analyzed, contributing to the understanding of their molecular interactions and potential applications in various fields of chemistry and biology (Low et al., 2002).

Synthesis of Bioactive Compounds

The photocatalytic preparation of 2-substituted 1,3-benzodioxoles, including 6-Methyl-1,3-benzodioxol-5-ol derivatives, has been developed. This method is noted for its mildness and general applicability in the synthesis of potentially bioactive compounds (Ravelli, Albini, & Fagnoni, 2011).

properties

IUPAC Name |

6-methyl-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWKGNYNPPPLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,3-benzodioxol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)